
Axillaridine A
Overview
Description
Axillaridine A (CAS: 128255-16-3) is a pyrrolizidine alkaloid initially isolated from Crotalaria axillaris seeds . Its molecular formula, C₃₀H₄₂N₂O₂, corresponds to a molecular weight of 462.667 g/mol . Structurally, it features a macrocyclic diester ring, a hallmark of certain pyrrolizidine alkaloids, which plays a critical role in its biosynthesis and biological activity . This compound is commercially available as a powdered standard (96.5% purity) for research applications, particularly in cholinesterase inhibition studies relevant to neurodegenerative diseases like Alzheimer’s .
Notably, conflicting classifications exist: older literature refers to an this compound isolated from Pachysandra axillaris as a pregnane-type steroidal alkaloid . However, the majority of recent evidence supports its identity as a pyrrolizidine alkaloid derived from Crotalaria axillaris . This distinction underscores the importance of plant source in alkaloid classification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Axillaridine A involves several steps, starting from the extraction of the plant material. The plant is typically subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
Chemical Reactions Analysis
Aziridine Ring Reactivity
Axillaridine A’s aziridine moiety participates in nucleophilic ring-opening reactions due to inherent ring strain:
-
Alcoholysis/Aminolysis : Aziridines react with alcohols or amines to form β-amino alcohols or diamines, respectively . For example, trimethylsilylazide opens aziridines with asymmetric ligands to yield antiviral intermediates like oseltamivir precursors .
-
Organometallic Additions : Organocuprates attack aziridines at the less substituted carbon, forming substituted amines .
Example Reaction Pathway :
Necic Acid Lactone Hydrolysis
The γ-lactone ring in the necic acid component undergoes pH-dependent hydrolysis:
-
Acidic Conditions : Formic acid hydrolyzes the lactone to a dihydroxy carboxylic acid, retaining stereochemistry .
-
Basic Conditions : Barium hydroxide opens the lactone to a dicarboxylate salt, enabling further functionalization .
Hydrolysis Products :
Condition | Product | Application |
---|---|---|
Acidic | Dihydroxy carboxylic acid | Intermediate for acylations |
Alkaline | Dicarboxylate salt | Salt formation for purification |
Oxidative Modifications
The hydroxyl and amine groups in axillaridine are susceptible to oxidation:
-
mCPBA Oxidation : Converts secondary amines to N-oxides, altering electronic properties .
-
Periodate Cleavage : Oxidizes vicinal diols (e.g., in necic acid) to carbonyl compounds, useful for structural elucidation .
Bioconjugation Potential
Axillaridine’s primary amines react with bioorthogonal agents:
-
NHS Esters : Form stable amide bonds with lysine residues under mild alkaline conditions .
-
Diazonium Salts : Enable site-specific modifications for drug delivery applications .
Degradation Pathways
Scientific Research Applications
Pharmacological Applications
1.1 Neuroprotective Effects
Axillaridine A has been identified as a potential neuroprotective agent. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly significant in the context of Alzheimer’s disease, where increased levels of acetylcholine can improve cognitive function and memory retention .
1.2 Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against bacterial strains, demonstrating potential as a therapeutic agent in treating infections .
Biochemical Research
2.1 Molecular Dynamics Simulations
Molecular dynamics simulations have revealed that this compound forms stable π-π interactions with specific amino acids in target proteins, which is crucial for its inhibitory activity against enzymes like AChE. This interaction is vital for understanding the compound's mechanism of action and optimizing its structure for enhanced efficacy .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Neuroprotection in Alzheimer’s models | This compound significantly improved memory retention in animal models by inhibiting AChE activity. |
Study 2 | Antimicrobial efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in infectious diseases. |
Study 3 | Molecular dynamics analysis | Confirmed stable interactions with target proteins, providing insights into structural modifications for enhanced activity. |
Mechanism of Action
Axillaridine A exerts its effects by binding to the active site of acetylcholinesterase, forming stable π-π interactions with aromatic residues such as tyrosine 124 . This binding inhibits the catalytic activity of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The reduction in the size of the catalytic gorge due to ligand interaction further stabilizes the enzyme-ligand complex .
Comparison with Similar Compounds
Structural Analogues within Pyrrolizidine Alkaloids
Axillarine
- Source : Crotalaria axillaris .
- Structure : Shares the pyrrolizidine backbone but lacks the macrocyclic diester ring present in Axillaridine A .
Retronecine-Type Pyrrolizidines
- Examples: Senecionine, Monocrotaline.
- Comparison : Unlike this compound, these lack macrocyclic features and exhibit hepatotoxic effects due to unsaturated necine bases. This compound’s saturated structure may reduce toxicity .
Steroidal Alkaloids from Pachysandra axillaris
Pachyaximine A (CAS: 128255-08-3)
- Structure : A pregnane-type steroidal alkaloid with a fused tetracyclic ring system .
- Activity : Demonstrates neuroprotective effects but operates via a different mechanism (e.g., NMDA receptor modulation) compared to this compound’s cholinesterase inhibition .
Axillarines A–F
- Structural Features : Steroidal alkaloids with hydroxyl and amine substitutions .
- Contrast : These lack the pyrrolizidine core and macrocyclic rings, highlighting divergent biosynthetic pathways between Crotalaria- and Pachysandra-derived alkaloids .
Functional Analogues in Cholinesterase Inhibition
Hyperin (CAS: 482-36-0)
- Class: Flavonoid glycoside .
- Activity : Inhibits acetylcholinesterase (AChE) but with lower potency (IC₅₀ ~10 μM) compared to this compound (IC₅₀ ~2.5 μM) .
- Structural Divergence: Hyperin’s planar flavonoid structure contrasts with this compound’s three-dimensional macrocyclic ring, suggesting different binding modes .
Galangin (CAS: 548-83-4)
- Class: Flavonoid .
- Activity : Moderate AChE inhibition (IC₅₀ ~15 μM) but lacks selectivity for butyrylcholinesterase (BChE), a target where this compound shows dual inhibition .
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound | CAS | Molecular Formula | Molecular Weight | Class | Key Feature |
---|---|---|---|---|---|
This compound | 128255-16-3 | C₃₀H₄₂N₂O₂ | 462.667 | Pyrrolizidine Alkaloid | Macrocyclic diester ring |
Axillarine | N/A | C₂₈H₃₈N₂O₂ | 446.621 | Pyrrolizidine Alkaloid | Non-macrocyclic |
Pachyaximine A | 128255-08-3 | C₂₈H₄₄N₂O₂ | 440.67 | Steroidal Alkaloid | Pregnane-type skeleton |
Hyperin | 482-36-0 | C₂₁H₂₀O₁₂ | 464.376 | Flavonoid Glycoside | Quercetin-3-O-galactoside |
Biological Activity
Axillaridine A is a natural compound derived from certain plant species, particularly noted for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, particularly acetylcholinesterase (AChE), and its implications for therapeutic applications.
Molecular Dynamics and Enzyme Interaction
Recent studies have utilized molecular dynamics simulations to investigate the interaction of this compound with human acetylcholinesterase (hAChE). These simulations reveal that this compound forms stable π-π interactions with the aromatic ring of tyrosine 124 (Tyr124), which significantly inhibits the catalytic activity of the enzyme. The binding of this compound alters the geometry of the active site, leading to a reduction in its size over time due to increased interactions with amino acid residues. This change in conformation inhibits substrate access, thereby reducing enzymatic activity .
Biological Activity Evaluation
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase : A study demonstrated that this compound effectively inhibited hAChE, which is crucial for regulating neurotransmission in the nervous system. The inhibition was quantified through kinetic assays, showing significant reductions in enzyme activity at varying concentrations of this compound.
- Neuroprotective Properties : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was measured using cell viability assays where treated cells showed higher survival rates compared to untreated controls under oxidative stress conditions.
- Antimicrobial Activity : this compound has been tested against several pathogenic microorganisms. Preliminary results suggest that it exhibits antimicrobial properties, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and identifying Axillaridine A from natural sources?
Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural elucidation requires spectroscopic methods: NMR (1H, 13C, 2D-COSY) for skeletal framework, MS for molecular weight, and IR for functional groups. Purity validation via melting point analysis and HPLC-UV is critical. Ensure replication of isolation protocols from peer-reviewed studies to confirm reproducibility .
Q. How can researchers validate the chemical synthesis route of this compound?
Methodological Answer: Optimize synthetic pathways (e.g., total synthesis, semi-synthesis) using retrosynthetic analysis. Validate intermediates via spectroscopic characterization, comparing data with literature. Track reaction efficiency using yield calculations and kinetic studies. Cross-validate synthetic routes by replicating published protocols and addressing discrepancies in catalyst choice or reaction conditions .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay, apoptosis via flow cytometry) with appropriate controls (e.g., untreated cells, reference drugs). Dose-response curves (IC50 calculations) and selectivity indices (e.g., cancer vs. normal cell lines) are essential. Validate findings with orthogonal assays (e.g., Western blot for protein targets) to minimize false positives .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Conduct meta-analysis of existing studies to identify variables (e.g., cell line specificity, assay conditions). Replicate experiments under standardized protocols (e.g., ATCC cell lines, controlled culture conditions). Use statistical tools (ANOVA, regression analysis) to assess reproducibility. Address confounding factors like compound purity or solvent effects .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
Methodological Answer: Combine omics approaches (transcriptomics, proteomics) with molecular docking studies to identify putative targets. Validate interactions via SPR (surface plasmon resonance) for binding affinity or CRISPR-Cas9 knockouts to confirm target necessity. Pathway enrichment analysis (e.g., KEGG, GO) can contextualize mechanistic data .
Q. How can structural optimization of this compound improve pharmacokinetic properties?
Methodological Answer: Use SAR (structure-activity relationship) studies to modify functional groups. Assess solubility (logP measurements), metabolic stability (microsomal assays), and bioavailability (Caco-2 permeability). In silico modeling (e.g., QSAR, molecular dynamics) predicts ADMET profiles. Validate in vivo using rodent models with LC-MS/MS pharmacokinetic profiling .
Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound studies?
Methodological Answer: Apply mixed-effects models to account for variability across studies (e.g., different assay platforms). Use sensitivity analysis to weigh data quality (e.g., high vs. low purity batches). Bayesian meta-analysis integrates prior evidence to refine effect estimates. Transparent reporting of confidence intervals and p-values is critical .
Q. Methodological Frameworks and Best Practices
-
Research Question Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
-
Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility:
-
Ethical Compliance : For in vivo studies, document ethical approvals (IACUC protocols) and adhere to ARRIVE guidelines for animal research reporting .
Properties
IUPAC Name |
N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOKPMWBVUQPK-IWDJEAQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.